trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
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Description
“trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(3-chlorobenzoyl)cyclopentanecarboxylic acid . Its CAS Number is 733741-00-9 and its molecular weight is 252.7 .
Molecular Structure Analysis
The molecule contains a total of 31 bonds . There are 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.33g/cm3 . Its boiling point is predicted to be 436.2ºC at 760 mmHg .Scientific Research Applications
Isomerization Studies
Research by Gyarmati et al. (2006) focused on the isomerization of cycloalkanecarboxylic acids , including cyclopentane derivatives, under basic conditions. This work has implications for synthetic strategies in organic chemistry, where trans-cyclopentane carboxylic acid derivatives can be obtained in synthetically useful amounts. The findings aid in understanding reaction mechanisms and optimizing synthetic routes for related compounds (Gyarmati, Pálinkó, Bokros, Martinek, & Bernáth, 2006).
Bioisostere Development for Drug Design
Ballatore et al. (2011) explored the cyclopentane-1,3-dione unit as a novel isostere for the carboxylic acid functional group in drug design, particularly for thromboxane A2 receptor antagonists. This work demonstrates the potential of cyclopentane derivatives in mimicking carboxylic acid functionality, offering a new avenue for the development of therapeutics with improved properties (Ballatore, Soper, Piscitelli, James, Huang, Atasoylu, Huryn, Trojanowski, Lee, Brunden, & Smith, 2011).
Asymmetric Synthesis
The work by Urones et al. (2004) on the asymmetric synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate stereoisomers highlights the versatility of cyclopentane derivatives in stereocontrolled synthetic processes. This research provides valuable insights into the methods for achieving stereoselectivity in the synthesis of cyclopentane-based compounds with potential applications in pharmaceuticals and agrochemicals (Urones, Garrido, Díez, El Hammoumi, Dominguez, Casaseca, Davies, & Smith, 2004).
Structural Analysis and Conformational Studies
Casanovas et al. (2008) utilized DFT calculations to investigate the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid , revealing the impact of cis and trans isomerism on molecular structure and behavior. Such studies are crucial for understanding the fundamental properties of cyclopentane derivatives and their interactions in biological systems (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).
properties
IUPAC Name |
(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYQFAKTWUOBD-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641330 |
Source
|
Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733741-00-9 |
Source
|
Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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